molecular formula C18H17N3O5S B2427444 1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-45-7

1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2427444
CAS RN: 879928-45-7
M. Wt: 387.41
InChI Key: GUPCGRJHLVOHEV-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Studies

1-(3-Nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide and related imidazole derivatives are studied for their potential as corrosion inhibitors. A study on J55 steel in a CO2 saturated brine solution using these derivatives demonstrated significant inhibition efficiency, with one derivative achieving 93% efficiency at a specific concentration. These compounds adhere to the Langmuir adsorption isotherm and increase the hydrophobic nature of the steel surface (Singh et al., 2017).

Synthesis and Structure Analysis

The compound is involved in the synthesis of various structurally complex molecules. For instance, the reaction of certain dibromide compounds with specific amines led to the creation of related tetrahydro derivatives, whose structures were further elucidated using X-ray crystallography (Ellis et al., 1972).

Application in Polymer Chemistry

This compound has applications in polymer chemistry, particularly in electrochemical studies. A novel monomer related to this compound was used for electrochemical copolymerization, resulting in materials with unique optical and electrochromic properties. These materials demonstrated lower oxidation potential and higher optical contrast, indicating potential use in various electronic applications (Soylemez et al., 2015).

Magnetic and Electronic Properties

Compounds structurally similar to this chemical are explored for their magnetic and electronic properties. Studies on crystal structures and magnetic properties of related nitronyl nitroxide radicals provide insights into the behavior of these compounds in different physical states. Such research is foundational in the development of molecular-based magnets and other advanced materials (Zakrassov et al., 2003).

properties

IUPAC Name

3-(3-methylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12-4-2-5-13(8-12)19-16-10-27(25,26)11-17(16)20(18(19)22)14-6-3-7-15(9-14)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPCGRJHLVOHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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